

The Versatile Scaffold: 1-Cbz-diazepan-5-one in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Cbz-[1,4]diazepan-5-one

Cat. No.: B098139

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Introduction: The Strategic Importance of the Diazepanone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,4-diazepan-5-one core is a prominent member of this class, serving as a foundational structure for a multitude of biologically active agents. Its seven-membered ring, containing two nitrogen atoms, offers a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize pharmacological properties. The strategic protection of one of these nitrogens is crucial for controlled, regioselective synthesis of complex derivatives. This is where 1-Cbz-diazepan-5-one, with its benzyloxycarbonyl (Cbz) protecting group, proves to be an invaluable intermediate for researchers, scientists, and drug development professionals.

The Cbz group provides robust protection of the N1 nitrogen under a variety of reaction conditions, yet it can be readily removed under specific, non-harsh conditions, allowing for subsequent derivatization at this position. This guide provides a comprehensive overview of the synthesis, derivatization, and application of 1-Cbz-diazepan-5-one in the pursuit of novel therapeutics, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Characterization

1-Cbz-[1][2]diazepan-5-one is a white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.[1] Its key physicochemical properties are summarized in the table below.

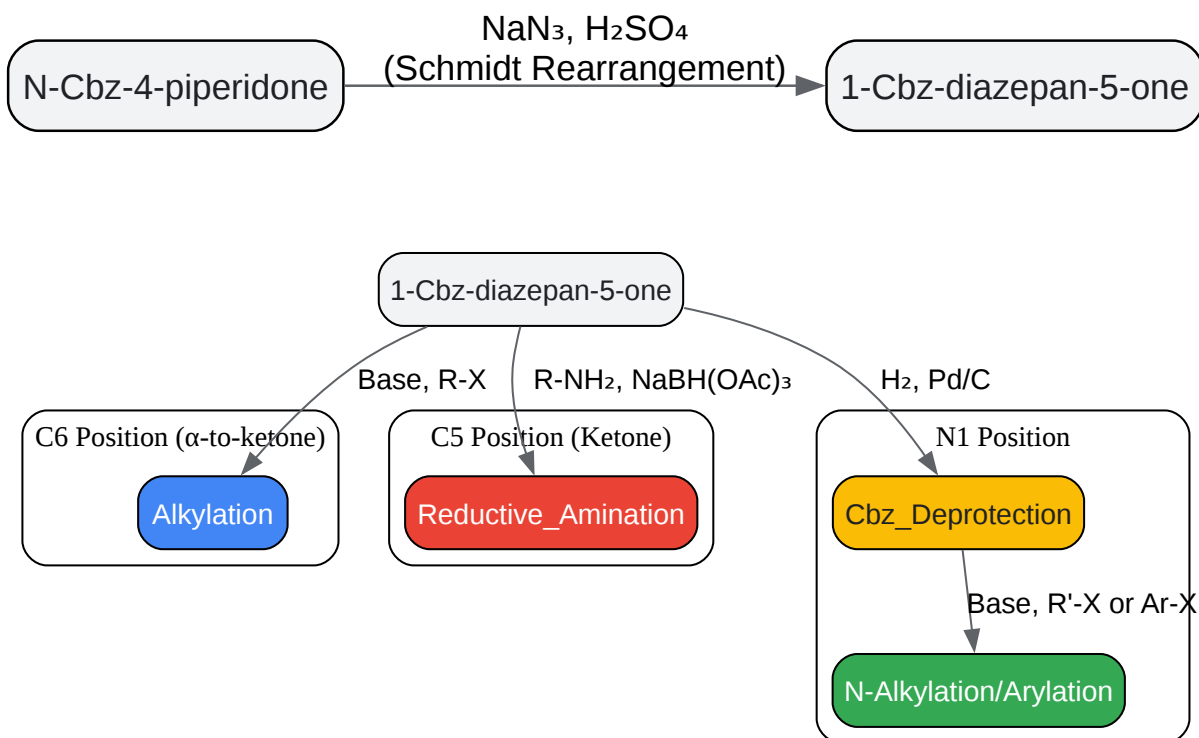
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₃	[3]
Molecular Weight	248.28 g/mol	[3]
Melting Point	110-112 °C	ChemBK
Appearance	White crystalline solid	[1]
Solubility	Soluble in dichloromethane, ethanol	[1]

Characterization Data:

- ¹H NMR and ¹³C NMR Spectroscopy:** The structural integrity of 1-Cbz-diazepan-5-one and its derivatives is confirmed using NMR spectroscopy. Due to the presence of the amide bond and the flexible seven-membered ring, rotational isomers (rotamers) may be observed, leading to a duplication of some signals in the NMR spectrum. This is a common feature for such molecules. The benzylic protons of the Cbz group typically appear around 5.1-5.2 ppm in the ¹H NMR spectrum, while the phenyl group of the Cbz moiety shows characteristic signals in the aromatic region (7.2-7.4 ppm). The diazepanone ring protons exhibit complex splitting patterns in the aliphatic region. In the ¹³C NMR spectrum, the carbonyl carbon of the ketone and the carbamate carbonyl are expected to appear in the range of 170-210 ppm and 155-157 ppm, respectively.
- Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands for the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹, and the carbamate carbonyl (C=O) stretch of the Cbz group, usually around 1680-1700 cm⁻¹. The N-H stretch of the amide within the diazepanone ring will be visible in the region of 3200-3400 cm⁻¹.
- Mass Spectrometry (MS):** The molecular weight of the compound can be confirmed by mass spectrometry, with the molecular ion peak [M+H]⁺ expected at m/z 249.12.

Synthesis of the 1-Cbz-diazepan-5-one Scaffold

A robust and scalable synthesis of the 1-Cbz-diazepan-5-one scaffold is paramount for its utility in medicinal chemistry. A highly effective method is the Schmidt rearrangement of N-Cbz-4-piperidone. This reaction provides a straightforward route to the seven-membered diazepanone ring from a readily available six-membered precursor.[4]



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Sources

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